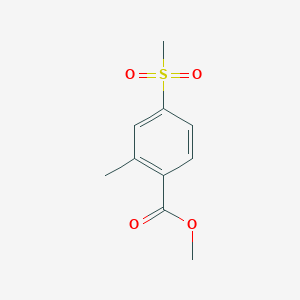

Methyl 2-methyl-4-(methylsulfonyl)benzoate

Vue d'ensemble

Description

Methyl 2-methyl-4-(methylsulfonyl)benzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are compounds containing a benzoate moiety, which consists of a benzene ring with a methoxy group and a methylsulfonyl group attached to it. The presence of the methylsulfonyl group suggests that this compound may have interesting chemical and physical properties, as well as potential applications in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related methylsulfonyl benzoate compounds has been explored in several studies. For instance, a new synthesis method for 4-(methylsulfonyl)benzoic acid has been developed, which involves the reduction, methylation, oxidation, and purification of 4-methylbenzenesulfonyl chloride, resulting in a high purity product suitable for large-scale production . Additionally, 2-nitro-4-methylsulfonyl benzoic acid has been synthesized from 4-methylsulfonyl toluene through nitration and oxygenation, indicating the reactivity of the methylsulfonyl group in electrophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-methyl-4-(methylsulfonyl)benzoate has been determined using X-ray diffraction techniques. For example, the molecular structures of methyl 2-(4-nitrophenylthio)benzoate and related compounds have been elucidated, revealing details about the conformation and intramolecular interactions, such as sulfur(II)–oxygen(carbonyl) close contacts . These structural insights are crucial for understanding the reactivity and properties of the methylsulfonyl benzoate class of compounds.

Chemical Reactions Analysis

Methylsulfonyl benzoate derivatives participate in various chemical reactions. A study demonstrated the trifluoromethanesulfonic acid-catalyzed Friedel–Crafts acylation of aromatics with methyl benzoate, leading to benzophenone derivatives . Another reaction involves the benzylic C(sp3)-H bond sulfonylation of 4-methylphenols, indicating the potential of methylsulfonyl benzoate derivatives to undergo radical reactions under photocatalysis . These reactions highlight the versatility of methylsulfonyl benzoate compounds in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of methylsulfonyl benzoate derivatives have been studied through various experimental and theoretical methods. For instance, the crystal and molecular-electronic structure, as well as kinetic investigations of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, have been performed, providing insights into the hydrogen bonding and electronic structure of these molecules . Additionally, the non-linear optical behaviors and other molecular properties of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate have been examined, revealing the electrophilic and nucleophilic nature of these compounds .

Applications De Recherche Scientifique

Process Optimization

Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride synthesized from salicylic acid, has undergone process optimization to improve yield. This compound is structurally related to Methyl 2-methyl-4-(methylsulfonyl)benzoate and shows the potential for efficient production through reaction condition optimization (Xu, Guo, Li, & Liu, 2018).

Chemical Structure Analysis

The structural analysis of Methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate, a novel acaricide and a compound similar to Methyl 2-methyl-4-(methylsulfonyl)benzoate, reveals crucial insights into its chemical properties and potential applications (Kimura & Hourai, 2005).

Intermediate in Pharmaceutical Synthesis

Compounds like Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate in the synthesis of Tianeptine, demonstrate the role of similar methylsulfonyl benzoates in pharmaceutical production (Yang Jian-she, 2009).

Photocatalysis in Chemical Synthesis

The study of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate showcases the role of photocatalysis in chemical synthesis, indicating the versatility of methylsulfonyl benzoates in advanced chemical reactions (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Photorearrangement in Organic Chemistry

The photorearrangement of compounds like 4′-Tolyl-2-methylsulfono-thio-benzoate, which undergoes a unique photorearrangement to form 2-methyl-thiaxanthone, illustrates the potential of methylsulfonyl benzoates in the study of light-induced chemical transformations (Martens & Praefcke, 1974).

Photoinduced Sulfonylation

The development of 3-(methylsulfonyl)benzo[ b]thiophenes through a photoinduced sulfonylation process involving methylsulfonyl compounds highlights innovative applications in organic synthesis (Gong, Wang, Ye, & Wu, 2019).

Safety and Hazards

This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures should be taken when handling this compound, including wearing protective gloves, eye protection, and face protection .

Mécanisme D'action

Mode of Action

It is known that many sulfonyl compounds interact with their targets through covalent bonding, leading to changes in the target’s function .

Biochemical Pathways

Sulfonyl compounds are often involved in various biochemical reactions, including those related to protein synthesis and enzymatic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Propriétés

IUPAC Name |

methyl 2-methyl-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-7-6-8(15(3,12)13)4-5-9(7)10(11)14-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLHCANJHJUCJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693816 | |

| Record name | Methyl 4-(methanesulfonyl)-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-4-(methylsulfonyl)benzoate | |

CAS RN |

875895-64-0 | |

| Record name | Methyl 4-(methanesulfonyl)-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

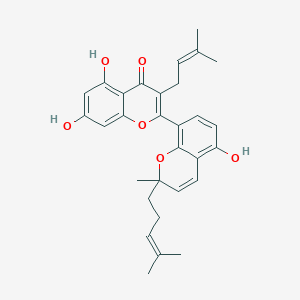

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)

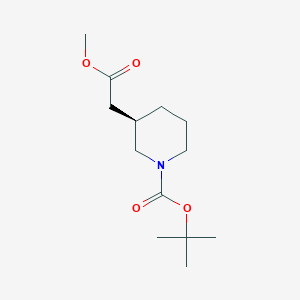

![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)

![6a,7,11-Trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B3030104.png)

![9-bromo-10-[4-(2-naphthalenyl)phenyl]Anthracene](/img/structure/B3030105.png)